

# A Structural and Functional Comparison of MBX2982 with Other GPR119 Ligands

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Compound of Interest				
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This guide provides an objective comparison of the G protein-coupled receptor 119 (GPR119) agonist, MBX2982, with other notable GPR119 ligands. The information presented herein is supported by experimental data from publicly available scientific literature, offering a comprehensive overview of their structural differences, in vitro potencies, and the key experimental protocols used for their evaluation.

## **Introduction to GPR119 and its Ligands**

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for type 2 diabetes and related metabolic disorders.[1][2] Predominantly expressed in pancreatic β-cells and enteroendocrine L-cells of the gastrointestinal tract, its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade potentiates glucose-stimulated insulin secretion (GSIS) and promotes the release of incretin hormones like glucagon-like peptide-1 (GLP-1).[3][5] A variety of synthetic GPR119 agonists have been developed, with MBX2982 being a prominent example that has undergone clinical investigation.[6][7] This guide will compare MBX2982 with other well-characterized GPR119 agonists, including AR231453, PSN632408, GSK1292263, and JNJ-38431055 (also known as APD597).

## **Structural Comparison**



The chemical structures of GPR119 agonists can be broadly categorized based on their core motifs. **MBX2982** features a five-membered heterocyclic core.[8] In contrast, agonists like AR231453 and APD597 are classified as having six-membered heterocyclic cores.[8][9] These structural variations influence the binding affinity and potency of the ligands at the GPR119 receptor.[8][9]

Chemical Structures of Selected GPR119 Agonists:

- MBX2982: 4-((4-(1H-tetrazol-1-yl)phenoxy)methyl)-2-(1-(5-ethylpyrimidin-2-yl)piperidin-4-yl)thiazole[6][10]
- AR231453: N-(2-fluoro-4-methylsulfonylphenyl)-5-nitro-6-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidin-4-amine[11]
- PSN632408: A selective, orally active GPR119 agonist.[12]
- GSK1292263: 5-[4-[[6-(4-methylsulfonylphenyl)-3-pyridinyl]oxymethyl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole[13]
- JNJ-38431055 (APD597): 4-[[5-methoxy-6-[[2-methyl-6-(methylsulfonyl)-3-pyridinyl]amino]-4-pyrimidinyl]oxy]-1-piperidinecarboxylic acid, 1-methylethyl ester[14]

## **Quantitative Comparison of In Vitro Potency**

The in vitro potency of GPR119 agonists is typically determined by measuring their ability to stimulate cAMP production in cell lines engineered to express the human GPR119 receptor. The half-maximal effective concentration (EC50) is a standard measure of a ligand's potency. The following table summarizes the reported EC50 values for MBX2982 and other GPR119 agonists.



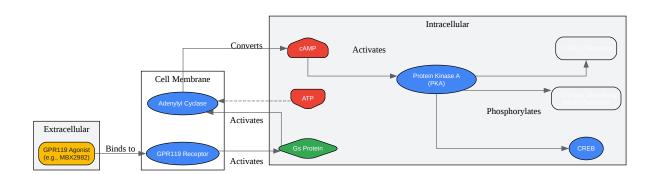
Ligand	Chemical Class Core	Reported EC50 (nM) for human GPR119	Reference(s)
MBX2982	Five-membered heterocycle	5	[15]
AR231453	Six-membered heterocycle	0.68	[11]
PSN632408	Not specified in provided results	7900	[12]
GSK1292263	Six-membered heterocycle	pEC50 = 6.9 (~126 nM)	[1]
JNJ-38431055 (APD597)	Six-membered heterocycle	46	[14][16]

Note: EC50 values can vary between different studies and assay conditions.

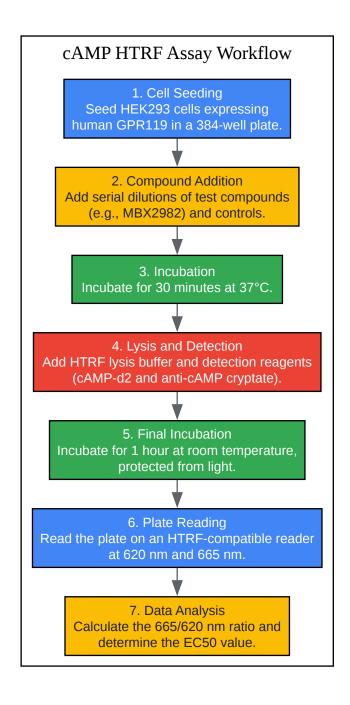
## **GPR119 Signaling Pathway**

Activation of GPR119 by an agonist initiates a signaling cascade that is primarily coupled to the Gs alpha subunit of the heterotrimeric G protein.[4][17] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3] The subsequent increase in intracellular cAMP levels has a dual effect: it directly enhances glucose-stimulated insulin secretion from pancreatic  $\beta$ -cells and stimulates the release of incretin hormones, such as GLP-1, from enteroendocrine L-cells in the gut.[3][5]

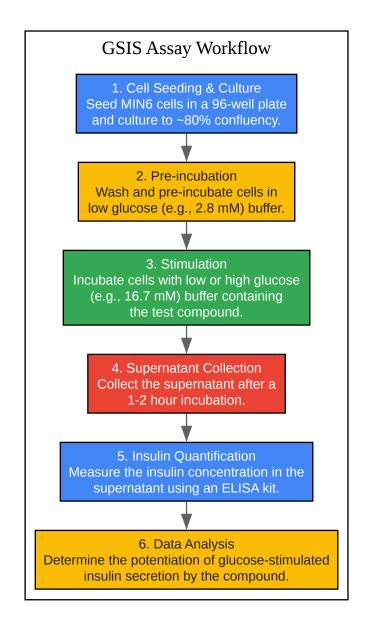












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### References

1. medchemexpress.com [medchemexpress.com]

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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 10. Mbx-2982 | C22H24N8OS | CID 25025505 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. AR 231453, GPR119 agonist (CAS 733750-99-7) | Abcam [abcam.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Gsk-1292263 | C23H28N4O4S | CID 24996872 PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. APD597 (JNJ-38431055) | GPR119 agonist | Probechem Biochemicals [probechem.com]
- 17. Endogenous and synthetic agonists of GPR119 differ in signalling pathways and their effects on insulin secretion in MIN6c4 insulinoma cells PMC [pmc.ncbi.nlm.nih.gov]
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